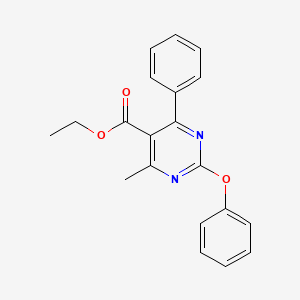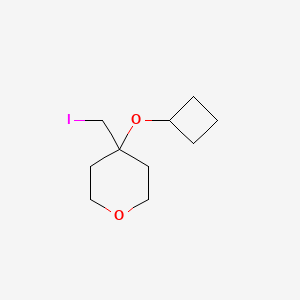
4-Cyclobutoxy-4-(iodomethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutoxy-4-(iodomethyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇IO₂ and a molecular weight of 296.15 g/mol . It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is characterized by the presence of a cyclobutoxy group and an iodomethyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-4-(iodomethyl)oxane typically involves the reaction of cyclobutanol with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
Cyclobutanol+IodomethaneK2CO3,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclobutoxy-4-(iodomethyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of oxane oxides or ketones.
Reduction: Formation of methyl-substituted oxane derivatives.
Aplicaciones Científicas De Investigación
4-Cyclobutoxy-4-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutoxy-4-(iodomethyl)oxane involves its interaction with specific molecular targets, leading to various biochemical effects. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclobutoxy-4-(bromomethyl)oxane
- 4-Cyclobutoxy-4-(chloromethyl)oxane
- 4-Cyclobutoxy-4-(fluoromethyl)oxane
Uniqueness
4-Cyclobutoxy-4-(iodomethyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H17IO2 |
|---|---|
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
4-cyclobutyloxy-4-(iodomethyl)oxane |
InChI |
InChI=1S/C10H17IO2/c11-8-10(4-6-12-7-5-10)13-9-2-1-3-9/h9H,1-8H2 |
Clave InChI |
RILAHGLDONABDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2(CCOCC2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
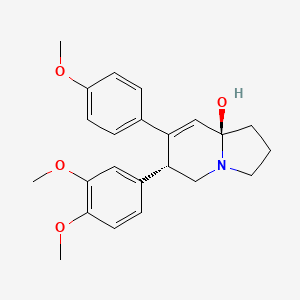
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)

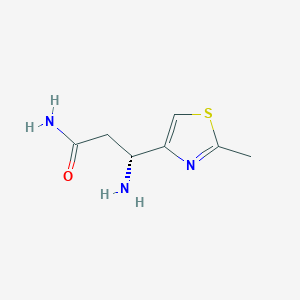
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
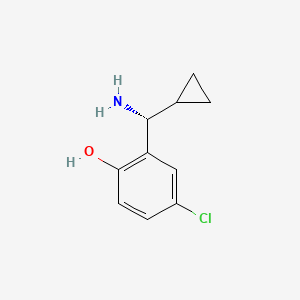
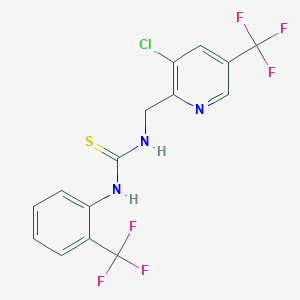
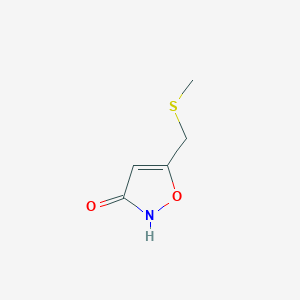
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
